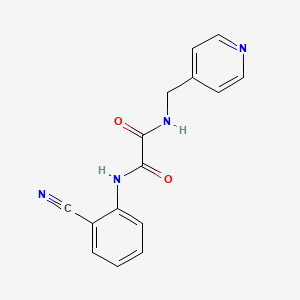

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.287. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Ligand Behavior

N1-(2-cyanophenyl)-N2-(pyridin-4-ylmethyl)oxalamide and related compounds have been extensively researched for their role as ligands and promoters in chemical synthesis. For instance, they have been identified as effective promoters for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, displaying excellent chemoselectivity and tolerance to a wide range of functional groups, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022). Similarly, compounds with the N,O-hybrid diamide ligands structure have shown promising results in the selective separation of actinides over lanthanides in highly acidic solutions, offering insights into the design of efficient ligands for trivalent actinide separation (Meng et al., 2021).

Catalysis

In the realm of catalysis, derivatives of this compound have been demonstrated to be more effective ligands for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, requiring minimal catalyst amounts and accommodating a variety of substituents, leading to the formation of internal alkynes in great diversity (Chen, Li, Xu, & Ma, 2023).

Material Science and Imaging

Further, these compounds contribute to the development of materials science and imaging technologies. For example, the synthesis and characterization of novel fluorescent nonpeptide NPY Y1 receptor antagonists, using derivatives of this compound, have paved the way for the development of more stable, cell and tissue-specific imaging agents that prevent receptor internalization, showing promise in the study of G protein-coupled receptors on living cells (Schneider et al., 2007).

Environmental and Analytical Applications

In environmental and analytical chemistry, asymmetrical Schiff bases related to this compound have been utilized as carriers in PVC membrane electrodes for the selective detection of cadmium (II) ions, demonstrating their potential in the development of sensitive and selective ion-selective electrodes for environmental monitoring (Mashhadizadeh, Sheikhshoaie, & Saeid-Nia, 2005).

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c16-9-12-3-1-2-4-13(12)19-15(21)14(20)18-10-11-5-7-17-8-6-11/h1-8H,10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBOSEKLUWRZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2756669.png)

![3-Benzyl-8-(trifluoromethyl)-3,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-one](/img/structure/B2756675.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)

![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2756682.png)